![molecular formula C17H16N2O B5664699 1-allyl-2-(4-methoxyphenyl)-1H-benzimidazole](/img/structure/B5664699.png)
1-allyl-2-(4-methoxyphenyl)-1H-benzimidazole
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Overview
Description
Benzimidazole derivatives, including 1-allyl-2-(4-methoxyphenyl)-1H-benzimidazole, are prominent in medicinal chemistry due to their diverse pharmacological properties. The interest in these compounds stems from their structural similarity to nucleotides, allowing them to interact with biopolymers in living organisms (Gowda et al., 2009).
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes in the presence of acid catalysts. For instance, compounds similar to 1-allyl-2-(4-methoxyphenyl)-1H-benzimidazole have been synthesized through reactions that employ various catalysts and conditions to optimize yield and purity (Luo Ya-nan, 2011).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the 1-allyl-2-(4-methoxyphenyl) variant, is characterized by the presence of a benzimidazole core and substituents that influence their physical and chemical properties. X-ray crystallography has revealed that these molecules can exhibit varied conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for their biological activities (Moreno-Díaz et al., 2006).
Chemical Reactions and Properties
Benzimidazole derivatives undergo typical reactions of aromatic compounds, including electrophilic substitution and nucleophilic displacement. Their reactivity can be significantly influenced by the nature of the substituents on the benzimidazole ring system. These reactions are essential for the further functionalization of the benzimidazole core, leading to the synthesis of compounds with varied biological activities (Ghani & Mansour, 2011).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of functional groups, like the methoxy group in 1-allyl-2-(4-methoxyphenyl)-1H-benzimidazole, affects these properties, which are crucial for determining their suitability in various pharmaceutical formulations (Naveen et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the pharmacological potential of benzimidazole derivatives. These properties are determined by the electronic nature of the substituents attached to the benzimidazole core. Studies have shown that the methoxy group can influence the electronic distribution within the molecule, affecting its binding affinity to biological targets (Saral et al., 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUJXJFFACUBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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